molecular formula C14H12N4O2 B12929372 N-Methyl-5-nitro-1-phenyl-1H-benzimidazol-2-amine CAS No. 832102-65-5

N-Methyl-5-nitro-1-phenyl-1H-benzimidazol-2-amine

Cat. No.: B12929372
CAS No.: 832102-65-5
M. Wt: 268.27 g/mol
InChI Key: NYEYJFUSHTYTFF-UHFFFAOYSA-N
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Description

N-Methyl-5-nitro-1-phenyl-1H-benzo[d]imidazol-2-amine is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-5-nitro-1-phenyl-1H-benzo[d]imidazol-2-amine typically involves the cyclization of o-phenylenediamine with appropriate aldehydes or ketones, followed by nitration and methylation reactions. One common method involves the reaction of o-phenylenediamine with benzaldehyde to form 2-phenylbenzimidazole, which is then nitrated using nitric acid to introduce the nitro group at the 5-position. The final step involves methylation using methyl iodide or dimethyl sulfate to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully chosen to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-5-nitro-1-phenyl-1H-benzo[d]imidazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methyl group can be substituted with other alkyl or aryl groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in acetic acid are common reducing agents.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various alkyl or aryl-substituted benzimidazoles.

Scientific Research Applications

N-Methyl-5-nitro-1-phenyl-1H-benzo[d]imidazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Industry: Used in the development of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of N-Methyl-5-nitro-1-phenyl-1H-benzo[d]imidazol-2-amine involves its interaction with biological macromolecules. The nitro group can undergo reduction to form reactive intermediates that can interact with DNA, proteins, and enzymes. This interaction can lead to the inhibition of DNA synthesis, disruption of cellular processes, and ultimately cell death. The compound’s ability to form hydrogen bonds and π-π interactions with nucleic acids and proteins is crucial for its biological activity .

Comparison with Similar Compounds

Similar Compounds

    2-Phenylbenzimidazole: Lacks the nitro and methyl groups, making it less reactive.

    5-Nitrobenzimidazole: Lacks the phenyl and methyl groups, affecting its biological activity.

    N-Methylbenzimidazole: Lacks the nitro group, reducing its potential for biological interactions.

Uniqueness

N-Methyl-5-nitro-1-phenyl-1H-benzo[d]imidazol-2-amine is unique due to the presence of both nitro and methyl groups, which enhance its reactivity and potential for biological interactions. The combination of these functional groups allows for a broader range of chemical reactions and biological activities compared to its analogs .

Properties

CAS No.

832102-65-5

Molecular Formula

C14H12N4O2

Molecular Weight

268.27 g/mol

IUPAC Name

N-methyl-5-nitro-1-phenylbenzimidazol-2-amine

InChI

InChI=1S/C14H12N4O2/c1-15-14-16-12-9-11(18(19)20)7-8-13(12)17(14)10-5-3-2-4-6-10/h2-9H,1H3,(H,15,16)

InChI Key

NYEYJFUSHTYTFF-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC2=C(N1C3=CC=CC=C3)C=CC(=C2)[N+](=O)[O-]

Origin of Product

United States

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